N-(Naphthalen-1-yl)thiophene-2-carboxamide
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Overview
Description
N-(Naphthalen-1-yl)thiophene-2-carboxamide is an organic compound with the molecular formula C₁₅H₁₁NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and naphthalene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-yl)thiophene-2-carboxamide typically involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in a solvent such as 2-propanol. The reaction is carried out under reflux conditions, yielding the desired product in good yield . Another method involves heating the compound with an excess of phosphorus pentasulfide in anhydrous pyridine, which replaces the oxygen of the carbonyl group with sulfur .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalen-1-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium ferricyanide in an alkaline medium.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline solution.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and acyl chlorides for acylation.
Major Products
Oxidation: Formation of 2-(thien-2-yl)naphtho[1,2-d]thiazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(Naphthalen-1-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential anticancer activity.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound and its derivatives are evaluated for their biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(Naphthalen-1-yl)thiophene-2-carboxamide in biological systems involves its interaction with specific molecular targets. For instance, in anticancer studies, the compound has been shown to inhibit certain enzymes or proteins essential for cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene core but differ in the substituents attached to the thiophene ring.
Naphtho[1,2-d]thiazole derivatives: These compounds contain a naphthalene ring fused with a thiazole ring, similar to the structure formed during the oxidation of N-(Naphthalen-1-yl)thiophene-2-carboxamide.
Uniqueness
This compound is unique due to its combination of the thiophene and naphthalene moieties, which imparts distinct chemical and biological properties. Its ability to undergo various electrophilic substitution reactions at specific positions on the thiophene ring makes it a versatile compound for further functionalization and application in different fields.
Properties
CAS No. |
313516-36-8 |
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Molecular Formula |
C15H11NOS |
Molecular Weight |
253.32g/mol |
IUPAC Name |
N-naphthalen-1-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C15H11NOS/c17-15(14-9-4-10-18-14)16-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,16,17) |
InChI Key |
AKWLMJIIXUBZSM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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